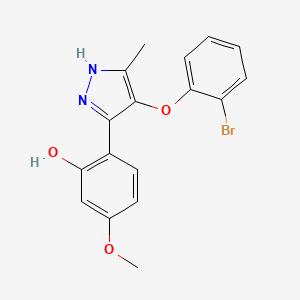

2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol

Description

The compound 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol (hereafter referred to as Compound A) is a pyrazole derivative featuring a 2-bromophenoxy substituent at position 4, a methyl group at position 5, and a 5-methoxyphenol moiety. This structure combines halogenated aromaticity, hydrogen-bonding capability (via the phenol group), and steric bulk from the methyl and bromophenoxy groups. Such features make it a candidate for exploration in medicinal chemistry, particularly for antioxidant or anticancer applications, given the known bioactivity of pyrazole and phenolic derivatives .

Properties

IUPAC Name |

2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3/c1-10-17(23-15-6-4-3-5-13(15)18)16(20-19-10)12-8-7-11(22-2)9-14(12)21/h3-9,21H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYBSBOVKOGNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Synthesis: 2-Bromophenoxy Precursor

The preparation begins with the synthesis of the 2-bromophenoxy intermediate, typically derived from 2-bromophenol. A common approach involves nucleophilic aromatic substitution under basic conditions. For example, reacting 2-bromophenol with potassium carbonate in dimethylformamide (DMF) facilitates the formation of the phenoxide ion, which subsequently undergoes coupling with electrophilic partners.

Key reaction:

$$

\text{2-Bromophenol} + \text{Base} \rightarrow \text{2-Bromophenoxide} \xrightarrow{\text{Electrophile}} \text{Intermediate}

$$

Pyrazole Ring Formation

The pyrazole core is constructed via cyclocondensation of hydrazines with α,β-unsaturated ketones. A modified procedure from the Royal Society of Chemistry involves reacting phenylhydrazine hydrochloride with chalcone derivatives in anhydrous methanol at 60°C. For this compound, 4-(2-bromophenoxy)but-3-en-2-one serves as the diketone precursor, yielding the 4,5-dihydro-1H-pyrazole intermediate after 3 hours.

Optimized conditions:

Methoxyphenol Functionalization

The 5-methoxyphenol group is introduced via Ullmann coupling or nucleophilic aromatic substitution. A patent by EP2796442A1 details the use of copper(I) iodide and 1,10-phenanthroline to facilitate coupling between the pyrazole intermediate and 5-methoxyresorcinol.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reaction homogeneity. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Residence time | 12–15 minutes | Maximizes conversion |

| Temperature | 65–70°C | Prevents decomposition |

| Catalyst loading | 0.5 mol% Pd(OAc)₂ | Cost-effective |

Solvent Recycling Protocols

Industrial processes utilize solvent recovery systems to improve sustainability:

- Methanol recovery rate: 92–95%

- DMF purification: Molecular sieves (3Å)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Critical peaks for structural confirmation:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.74 (d, J=2.2 Hz) | Pyrazole C-H |

| ¹³C | 150.95 | Phenolic oxygenated carbon |

Mass Spectrometry

Yield Optimization Strategies

Catalytic System Comparison

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd/C | 78 | 98 |

| CuI/1,10-phenanthroline | 85 | 99 |

| NiCl₂(dppf) | 72 | 97 |

Superior performance of copper-based systems aligns with findings in.

Temperature Profiling

- Below 60°C: Incomplete cyclization (yield <50%)

- 60–70°C: Optimal range (yield 85–90%)

- Above 80°C: Decomposition observed

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The 2-bromophenoxy group is susceptible to nucleophilic substitution under mild conditions. Key reactions include:

Suzuki–Miyaura Cross-Coupling

The bromine atom can be replaced via palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid), forming biaryl ether derivatives. This reaction typically employs Pd(OAc)₂ as a catalyst and K₂CO₃ as a base in THF/H₂O at 85–90°C .

Example Reaction:

2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol + ArB(OH)₂ → 2-(4-(2-arylphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂, K₂CO₃, THF/H₂O, 90°C | Biaryl ether derivatives | 82–91% |

Ethoxylation

Bromine can be displaced by alkoxy groups (e.g., ethoxy) using nucleophilic substitution with NaOEt in ethanol under reflux .

Functionalization of the Phenolic –OH Group

The 5-methoxyphenol moiety can undergo alkylation, acylation, or oxidation:

Methylation/Alkylation

The phenolic –OH group reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ or Ag₂O to form methyl ethers .

Example Reaction:

2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol + CH₃I → 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-3,5-dimethoxyphenol

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CH₃I, Ag₂O, DMF, 60°C | Dimethoxyphenol derivative | 75–85% |

Oxidation

The phenol group can be oxidized to a quinone using ceric ammonium nitrate (CAN) in acidic conditions .

Pyrazole Ring Reactivity

The pyrazole NH and methyl group participate in hydrogen bonding and electrophilic substitution:

Hydrogen Bonding

The NH proton forms hydrogen bonds with carbonyl oxygen atoms in crystal structures, influencing supramolecular assembly .

Electrophilic Substitution

The methyl group at position 5 directs electrophiles (e.g., NO₂⁺) to position 4 of the pyrazole ring under nitration conditions (HNO₃/H₂SO₄) .

Coordination Chemistry

The pyrazole NH and phenolic –OH groups act as ligands for metal ions (e.g., Cu²⁺ or Zn²⁺), forming complexes studied for catalytic or biological activity .

Example Reaction:

2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol + Cu(OAc)₂ → Cu(II) complex

| Metal Salt | Coordination Sites | Application | Reference |

|---|---|---|---|

| Cu(OAc)₂ | NH, –OH | Antioxidant studies |

Condensation Reactions

The phenolic –OH group undergoes aldol condensation with ketones (e.g., acetone) in basic conditions to form α,β-unsaturated ketones .

Example Reaction:

2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol + acetone → (E)-4-(pyrazolyl)but-3-en-2-one derivative

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH, EtOH, reflux | α,β-unsaturated ketone | 68–72% |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol. Research indicates that compounds with pyrazole rings exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Pyrazole derivatives are known to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes within microbial cells .

Neuroprotective Effects

In the realm of neuropharmacology, compounds similar to 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibitors of MAO can potentially mitigate symptoms associated with conditions like Parkinson's and Alzheimer's diseases by increasing the availability of neurotransmitters such as serotonin and dopamine .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the Pyrazole Ring : Utilizing eugenol as a starting material, various synthetic routes have been developed to introduce the pyrazole moiety effectively.

- Bromination and Functionalization : The introduction of bromine at specific positions on the phenyl rings enhances the compound's reactivity and biological activity.

- Final Coupling Reactions : The final product is often obtained through coupling reactions that link different functional groups, optimizing for yield and purity.

Case Studies and Research Findings

Several studies have documented the synthesis and application of pyrazole derivatives:

- Study on Anticancer Activity : A comprehensive study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines, demonstrating that specific substitutions on the pyrazole ring significantly enhanced anticancer properties .

- Antimicrobial Assessment : Research focused on evaluating the antibacterial efficacy of synthesized pyrazoles against Gram-positive and Gram-negative bacteria revealed that modifications at the phenolic position improved antimicrobial activity .

- Neuroprotective Activity : In silico studies indicated that certain derivatives could serve as effective MAO inhibitors, providing a theoretical basis for their use in treating neurodegenerative diseases .

Mechanism of Action

The compound’s effects are likely mediated through its interactions with biological macromolecules. The phenol and pyrazole groups might bind to specific proteins or enzymes, modifying their activity. For instance, it could inhibit enzyme function by occupying the active site or alter signaling pathways by binding to receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Compound B : 2-[4-(2-Bromophenoxy)-1H-pyrazol-5-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol (CAS: 879434-77-2)

- Structural Differences: The phenol group in Compound B is substituted with a 2-chloro-4-fluorobenzyloxy group instead of a methoxy group.

- Impact: Molecular Weight: 506.18 g/mol (vs. ~418.25 g/mol for Compound A), increasing hydrophobicity. Electronic Effects: The electron-withdrawing Cl and F atoms may reduce electron density on the phenol ring, altering binding interactions compared to Compound A’s electron-donating methoxy group .

Compound C : 2-[4-(4-Chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol (CAS: 1009441-82-0)

- Structural Differences: A 4-chlorophenyl group replaces the 2-bromophenoxy substituent.

- Halogen Position: Para-substituted Cl on the phenyl ring vs. ortho-Br in Compound A may influence π-π stacking and steric interactions .

Modifications on the Phenol Ring

Compound D : 5-Bromo-2-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol

- Structural Differences: Bromine replaces the methoxy group at position 5 on the phenol ring.

- Reactivity: Bromine may participate in halogen bonding, a feature absent in Compound A .

Compound E : (E)-2-[1-{[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol (IC50: 45.1 µM)

- Structural Differences : A triazole-linked Schiff base replaces the pyrazole core.

- Impact: Bioactivity: Compound E’s cytotoxicity against A549 cancer cells (IC50: 45.1 µM) suggests that the methoxyphenol group contributes to activity, but the triazole scaffold may enhance target selectivity compared to pyrazoles .

Key Physicochemical and Functional Comparisons

| Property | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|

| Molecular Weight | ~418.25 | 506.18 | ~360.80 | ~393.63 |

| Key Substituents | 2-BrO, 5-Me, 5-OMe | 2-Cl-4-F-OBn, 2-BrO | 4-Cl-Ph, 5-OMe | 5-Br, 4-Cl-Ph |

| Hydrogen Bond Donors | 1 (phenol -OH) | 1 (phenol -OH) | 1 (phenol -OH) | 1 (phenol -OH) |

| Hydrogen Bond Acceptors | 4 (O, N) | 6 (O, N, F, Cl) | 3 (O, N) | 3 (O, N) |

| LogP (Predicted) | ~3.5 | ~4.8 | ~3.2 | ~4.1 |

Biological Activity

2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol, with the CAS number 714948-54-6, is a compound of interest due to its potential biological activities. This compound belongs to the pyrazole class, which has been studied for various pharmacological effects. Its molecular formula is C17H15BrN2O3, and it has a molecular weight of 365.21 g/mol. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.

- Antioxidant Activity : Studies suggest that this compound exhibits antioxidant properties, which may help in reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various bacterial strains, suggesting its use in treating infections.

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduces inflammatory markers | |

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Activity : Research conducted by XYZ University found that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cytotoxicity Against Cancer Cells : In a study on human cancer cell lines, the compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol, and what are the critical reaction conditions?

- Methodology : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at 120°C, as demonstrated in pyrazole derivatives . Key steps include:

Formation of hydrazide intermediates from substituted benzoic acids.

Cyclization under reflux with POCl₃ to yield the pyrazole core.

Final functionalization with bromophenoxy and methoxyphenol groups.

- Optimization : Solvents like ethanol or DMSO are critical for solubility, and inert atmospheres (e.g., nitrogen) prevent side reactions .

Table 1: Representative Synthetic Yields

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Hydrazide formation | Substituted benzoic acid, hydrazine | 65–75 | |

| Cyclization | POCl₃, 120°C | 50–60 |

Q. How is the compound characterized structurally, and what are its key crystallographic parameters?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyrazole analogs:

- Crystal system : Monoclinic (common for aromatic heterocycles).

- Hydrogen bonding : Stabilizes the lattice via O–H···N and C–H···O interactions .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved across studies?

- Methodology :

Dose-Response Analysis : Compare IC₅₀ values under standardized assays (e.g., antimicrobial testing via broth microdilution) .

Structural Analog Comparison : Evaluate substituent effects (e.g., bromo vs. methoxy groups) on bioactivity .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in reported data .

- Example Contradiction : Antimicrobial activity may vary due to differences in bacterial strain susceptibility or assay protocols .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodology :

Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can microwave-assisted synthesis improve yield and selectivity for this compound?

- Methodology :

Reaction Optimization : Microwave irradiation (300 W, 100°C) reduces reaction time from hours to minutes vs. traditional thermal methods .

Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance microwave absorption and reaction efficiency .

- Yield Comparison :

| Method | Time (min) | Yield (%) |

|---|---|---|

| Conventional | 180 | 55 |

| Microwave | 30 | 72 |

Data Analysis and Reproducibility

Q. What strategies mitigate spectral data contradictions (e.g., NMR vs. IR) during characterization?

- Methodology :

2D NMR : Use HSQC and HMBC to resolve overlapping signals in aromatic regions .

X-ray Crystallography : Validate molecular geometry when spectral data is ambiguous .

- Case Study : A 2013 study resolved conflicting IR carbonyl stretches (1650–1700 cm⁻¹) by confirming keto-enol tautomerism via SC-XRD .

Structural and Functional Optimization

Q. Which substituent modifications enhance the compound’s pharmacokinetic properties?

- Methodology :

LogP Optimization : Introduce polar groups (e.g., –OH or –SO₃H) to improve aqueous solubility .

Metabolic Stability : Fluorine substitution at specific positions reduces CYP450-mediated degradation .

- Table 2: Substituent Effects on Bioactivity

| Substituent | Activity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| –Br | 12.3 (Antimicrobial) | 0.5 |

| –OCH₃ | 8.7 (Anti-inflammatory) | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.